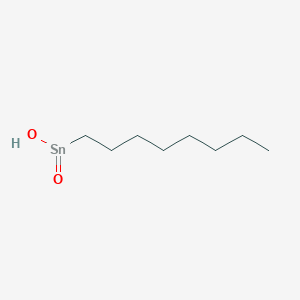

Stannane,hydroxyoctyloxo-

Description

Contextualization within Organotin(IV) Compounds

Organotin compounds are characterized by the presence of at least one tin-carbon (Sn-C) bond. wikipedia.orgtuvsud.com They are broadly classified based on the number of organic groups attached to the tin atom, leading to mono-, di-, tri-, and tetra-organotin compounds. tuvsud.com Stannane, hydroxyoctyloxo-, as a mono-n-octyltin derivative, falls into the category of mono-organotin compounds. nih.govalfa-chemistry.com

The tin atom in organotin(IV) compounds like this one is in a high oxidation state, which significantly influences its chemical behavior and reactivity. rdd.edu.iq These compounds are known for their diverse applications, ranging from catalysts in industrial processes to precursors in materials science. ontosight.aiuzh.ch The properties and applications of organotin(IV) compounds are largely dictated by the nature and number of the organic and inorganic ligands bonded to the central tin atom.

Overview of Organotin Oxo-Hydroxo Clusters and Stannoxanes

The presence of hydroxyl (-OH) and oxo (=O) groups in Stannane, hydroxyoctyloxo- is pivotal to its chemistry, placing it within the realm of organotin oxo-hydroxo compounds. These functionalities are prone to condensation reactions, leading to the formation of larger, more complex structures known as organotin oxo-hydroxo clusters and stannoxanes. wikipedia.orgwikipedia.org

A stannoxane is a functional group characterized by a Sn-O-Sn linkage. wikipedia.org These structures are formed through the hydrolysis of organotin halides or the condensation of organotin hydroxides. wikipedia.org For instance, the condensation of two triorganotin hydroxide (B78521) molecules results in the formation of a distannoxane and a water molecule. wikipedia.org

Organotin oxo-hydroxo clusters are intricate assemblies where multiple tin centers are bridged by oxo and hydroxo ligands. google.comnih.govrsc.org These clusters can exhibit a variety of structural motifs, from simple ladders to complex cage-like structures. rsc.orgnih.gov The formation and stability of these clusters are influenced by factors such as the nature of the organic substituents on the tin atoms and the reaction conditions. rsc.org Research has shown that these clusters can be synthesized with a precise number of tin atoms and specific ligands, making them interesting building blocks for new materials. google.comnih.gov

Significance of Stannane, hydroxyoctyloxo- as a Representative Compound Class in Academic Research

While specific research focusing solely on Stannane, hydroxyoctyloxo- is not extensively documented in publicly available literature, its structural motifs are representative of a class of compounds that are of significant interest in academic research. Mono-organotin compounds with reactive hydroxyl and oxo groups serve as crucial precursors for the synthesis of well-defined organotin clusters.

The academic significance of this class of compounds lies in their potential applications in various fields:

Catalysis: Organotin compounds, in general, are explored as catalysts in reactions such as transesterification and the formation of polyesters. ontosight.ai The specific structure of clusters derived from compounds like Stannane, hydroxyoctyloxo- could offer unique catalytic activities.

Materials Science: The ability to form well-defined nano-sized clusters makes these compounds valuable building blocks for novel hybrid inorganic-organic materials. nih.gov Research has demonstrated the synthesis of hybrid materials with unique optical properties by incorporating europium complexes into a matrix made from oxo-hydroxo organotin clusters. nih.gov

Nanopatterning: Recent research has highlighted the use of specific organotin clusters, which comprise three tin atoms with alkyl and carboxylato ligands, for high-resolution radiation-based patterning applications, particularly for EUV lithography. google.com The fundamental chemistry of Stannane, hydroxyoctyloxo- is relevant to the formation of such photosensitive materials.

The study of compounds like Stannane, hydroxyoctyloxo- and their subsequent conversion into larger clusters provides fundamental insights into the self-assembly processes of organometallic molecules and the structure-property relationships in these complex architectures. rsc.org

Structure

2D Structure

Properties

IUPAC Name |

hydroxy-octyl-oxotin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17.H2O.O.Sn/c1-3-5-7-8-6-4-2;;;/h1,3-8H2,2H3;1H2;;/q;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEQOGYHCSJZIZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Sn](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884594 | |

| Record name | Stannane, hydroxyoctyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13356-20-2 | |

| Record name | Hydroxyoctyloxostannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13356-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, hydroxyoctyloxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013356202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, hydroxyoctyloxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannane, hydroxyoctyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyoctyloxostannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations of Stannane,hydroxyoctyloxo Derivatives

Photo-Induced Fragmentation and Photoreactions

Organotin compounds are known to be susceptible to degradation upon exposure to electromagnetic radiation. The primary pathway for this degradation involves the cleavage of the tin-carbon (Sn-C) bond, which is generally the most labile bond in the molecule under photolytic conditions.

Exposure to ultraviolet (UV) and extreme ultraviolet (EUV) radiation is expected to initiate the photo-induced fragmentation of Stannane,hydroxyoctyloxo-. The primary photochemical process is the homolytic cleavage of the tin-octyl bond. rutgers.edu This dealkylation process is a common degradation pathway for alkyltin compounds. acs.org

Under UV irradiation in aqueous environments, organotin compounds undergo sequential dealkylation, leading to less substituted and generally less toxic species, eventually resulting in the formation of inorganic tin. acs.orgcore.ac.uk For instance, related butyltin compounds are known to degrade progressively from tributyltin to dibutyltin, then to monobutyltin (B1198712), and finally to inorganic tin species. nih.gov This process can be accelerated by the photochemical production of hydroxyl radicals. acs.org

Studies on model inorganic photoresists like butyltin oxide hydroxide (B78521) (BuSnOOH) provide significant insight into the effects of high-energy radiation. rutgers.edu Exposure to EUV and DUV radiation on thin films of this model compound resulted in a measurable loss of carbon, confirming the cleavage of the Sn-butyl bond. rutgers.edu Concurrently, changes in the oxygen chemical environment were observed, indicating a loss of hydroxyl groups and the subsequent formation of a more extensive tin-oxide network. rutgers.edu

Table 1: Expected Photodegradation Products of Organotin Compounds

| Initial Compound | Radiation Source | Primary Transformation | Resulting Products |

| Stannane,hydroxyoctyloxo- (inferred) | UV, EUV | Cleavage of Sn-octyl bond | Octyl radicals, inorganic tin oxides/hydroxides |

| Butyltin oxide hydroxide (BuSnOOH) | EUV, DUV, X-ray | Cleavage of Sn-butyl bond, loss of -OH groups | Butyl radicals, tin oxide network |

| Dibutyltin (DBT) | UV | Dealkylation | Monobutyltin (MBT), inorganic tin |

| Dimethyltin (DMT) | UV | Dealkylation | Monomethyltin (MMT), inorganic tin |

Electron Beam Induced Chemistries

The interaction of an electron beam with organotin compounds primarily induces chemical changes through inelastic scattering events, where energy is transferred from the incident electrons to the molecule. semanticscholar.org This energy transfer can lead to bond scission. For a molecule like Stannane,hydroxyoctyloxo-, the most probable event is the cleavage of the tin-octyl bond. rutgers.edu

Research on butyltin oxide hydroxide (BuSnOOH) films demonstrated that exposure to low-energy electrons (80 eV) and X-rays resulted in the preferential dissociation and desorption of butyl ligands from the surface. rutgers.edu This process, known as electron-stimulated desorption (ESD), is a key mechanism in the patterning of organotin-based photoresists. The estimated cross-section for butyl ligand desorption induced by 80 eV electrons was approximately 4.3 × 10⁻¹⁴ cm². rutgers.edu In addition to Sn-C bond cleavage, radiation exposure also promotes the loss of hydroxyl groups, likely as water, leading to the formation of a stable tin oxide network. rutgers.edu

Table 2: Summary of Electron Beam Effects on a Model Organotin Compound (BuSnOOH)

| Parameter | Observation | Mechanism | Reference |

| Primary Desorption Product | Butyl ligand | Electron-stimulated desorption (ESD) via Sn-C bond homolysis | rutgers.edu |

| Desorption Cross-Section | ~4.3 × 10⁻¹⁴ cm² (for 80 eV electrons) | Quantitative measure of desorption probability | rutgers.edu |

| Secondary Effect | Loss of hydroxyl groups | Condensation reaction forming water and Sn-O-Sn bridges | rutgers.edu |

| Final Product | Tin oxide network | Cross-linking of tin centers after ligand loss | rutgers.edu |

Thermal Degradation and Chemical Stability

The thermal stability of organotin compounds is largely dictated by the strength of the tin-carbon bond. Most organotin compounds exhibit good stability at room temperature but begin to decompose at temperatures above 100 °C. rdd.edu.iq

Detailed studies on the thermal decomposition of butyltin oxide hydroxide (BuSnOOH) using temperature-programmed desorption (TPD) have shown that the primary degradation pathway is the cleavage of the butyl-tin bond. rutgers.edu This decomposition occurs at approximately 380 °C (653 K). rutgers.edu It is expected that Stannane,hydroxyoctyloxo- would follow a similar degradation pathway, with the cleavage of the tin-octyl bond being the principal thermal event, although the specific decomposition temperature may vary. The lower alkyl groups are typically cleaved more readily than higher alkyl groups, suggesting the Sn-octyl bond would be relatively stable. gelest.com

Table 3: Thermal Decomposition Data for Butyltin Oxide Hydroxide (BuSnOOH)

| Property | Value | Notes |

| Decomposition Temperature | ~380 °C (653 K) | Determined by Temperature Programmed Desorption (TPD) |

| Primary Decomposition Mechanism | Cleavage of the Butyl-Tin bond | Results in the loss of the organic ligand |

| Volatile Products | Butyl ligands, Water | Water is lost from the condensation of hydroxyl groups |

Reactivity of Hydroxyl and Oxo Bridges within the Stannane,hydroxyoctyloxo- Framework

Organotin oxides and hydroxides are common products resulting from the hydrolysis of organotin halides. wikipedia.org The hydroxyl group in organotin hydroxides (stannanols) is reactive and readily undergoes condensation reactions to eliminate water and form a tin-oxygen-tin bridge, known as a stannoxane. gelest.comwikipedia.org

2 R₃SnOH ⇌ R₃SnOSnR₃ + H₂O

For diorganotin species like the octyl derivative , the resulting diorganotin oxides (R₂SnO) are typically polymeric solids, forming extensive networks of -Sn-O-Sn- bonds, unless the organic substituents are very bulky. gelest.comwikipedia.org The hydrolysis of monoorganotin trihalides can lead to the formation of complex cage-like structures, such as [(CH₃(CH₂)₃Sn)₁₂O₁₄(OH)₆]²⁺, illustrating the intricate structures that can arise from hydration and aggregation. wikipedia.org The Sn-O bonds within these stannoxane frameworks can be cleaved by reacting with acids. gelest.com

Ligand Exchange and Derivatization Reactions

A key feature of organotin chemistry is the lability of anionic ligands attached to the tin center, allowing for a wide range of ligand exchange and derivatization reactions. gelest.com In Stannane,hydroxyoctyloxo-, the hydroxyl group is a reactive site for such transformations.

The hydroxyl group can be readily exchanged with other nucleophiles. For example, reaction with carboxylic acids or acid anhydrides yields organotin carboxylates, while reaction with mercaptans produces organotin mercaptides. gelest.com These reactions are often equilibrium-driven and can be pushed to completion by removing the water by-product, for instance, through azeotropic distillation. gelest.com

R₂SnO + 2 R'COOH ⇌ R₂Sn(OOCR')₂ + H₂O

This reactivity is fundamental to many industrial applications of organotin compounds. For example, diorganotin carboxylates are used as catalysts for polyurethane formation and silicone vulcanization. wikipedia.org The ability of organotin oxides to react with hydrogen chloride is central to their function as heat stabilizers for PVC, where they act as HCl scavengers. wikipedia.org Furthermore, due to the availability of empty 5d orbitals, the tin atom can expand its coordination number beyond four, forming hypercoordinated five- or six-coordinate complexes with Lewis bases like pyridine (B92270) or bipyridine. wikipedia.org

Advanced Applications of Stannane,hydroxyoctyloxo in Materials Science

Extreme Ultraviolet (EUV) Photolithography and Photoresist Development

The semiconductor industry's drive toward smaller and more powerful microprocessors relies on advancements in photolithography, the process used to print complex circuit patterns. Extreme Ultraviolet (EUV) lithography, employing light with a wavelength of 13.5 nm, is the leading technology for producing features smaller than 30 nm. researchgate.netdrpress.org Stannane,hydroxyoctyloxo- and related tin-oxo cages are highly promising as EUV photoresists due to their high absorption cross-section for EUV photons and their compact molecular size, which are critical for achieving high sensitivity and resolution. diva-portal.orgacs.org

The function of a photoresist depends on a change in solubility in a developer solution upon exposure to light. In tin-oxo cage-based resists, the primary mechanism initiated by EUV radiation is the homolytic cleavage of the tin-carbon (Sn-C) bond. acs.orgmdpi.com This process is highly efficient and central to the material's photoresponse.

Upon exposure to high-energy EUV photons (92 eV), photoionization of the tin-oxo cage occurs. researchgate.netarcnl.nl This event leads to the breaking of Sn-C bonds, resulting in the loss of organic ligands (like butyl groups) and the formation of tin-centered radicals. mdpi.comnih.gov These reactive radical species can then interact with neighboring cages, leading to cross-linking and the formation of an insoluble network. mdpi.com This change in solubility is what allows a pattern to be formed. The highest occupied molecular orbitals (HOMO) of these cages are primarily of Sn-C bond character, while the lowest unoccupied molecular orbitals (LUMO) have anti-bonding Sn-C character, a configuration that facilitates this bond-breaking upon electronic excitation. uni-freiburg.de

The core photochemical reactions can be summarized as:

Photoionization: The tin-oxo cage absorbs an EUV photon, ejecting an electron.

Bond Cleavage: The resulting radical cation is unstable and undergoes rapid Sn-C bond scission, releasing an organic radical. acs.org

Cross-linking: The tin-centered radicals on the cages combine, forming new Sn-Sn or Sn-O-Sn bonds, leading to oligomerization and reduced solubility in organic solvents. This process is responsible for the typical negative-tone behavior of these resists.

| Step | Description | Primary Consequence |

|---|---|---|

| EUV Photon Absorption | The tin-oxo core efficiently absorbs 13.5 nm photons. | Initiation of photochemical cascade. |

| Photoionization | Ejection of a photoelectron from the molecule. | Formation of a radical cation. |

| Sn-C Bond Cleavage | Homolytic scission of the bond between tin and the organic ligand. mdpi.com | Generation of tin-centered radicals and loss of organic groups. nih.gov |

| Cross-linking | Formation of bonds between adjacent activated cages. | Decreased solubility, enabling negative-tone patterning. |

The molecular structure of Stannane,hydroxyoctyloxo- features a dicationic tin-oxo cage, [(R-Sn)12O14(OH)6]2+, which requires two counteranions for charge neutrality. acs.orgresearchgate.net These anions are not merely passive spectators; they play a critical role in tuning the photoresist's properties and can fundamentally alter its response to EUV light. acs.orgmdpi.com

The size and chemical nature of the counteranion can influence several aspects of the resist's performance:

Reactivity: Research has shown that anions can actively participate in the photochemical reactions. acs.orgarcnl.nl Following photoionization and the loss of a butyl group, anions can act as nucleophiles, attacking the tin cage and influencing the subsequent chemical pathways. acs.orgarcnl.nl

Tone Behavior: A significant finding is the ability to switch the resist's tone by changing the counteranion. While most tin-oxo cages with simple counterions like hydroxide (B78521) or tosylate exhibit negative-tone behavior (the exposed region becomes insoluble), using the bulky borate (B1201080) anion, tetrakis(pentafluorophenyl)borate (B1229283) (PFPB), has been shown to produce a positive-tone image at low exposure doses. arcnl.nlresearchgate.net In this case, the exposed region becomes more soluble. This is attributed to the chemical modification of the tin cluster by fragments from the reactive PFPB anion. arcnl.nl

| Counteranion | Typical Tone | Proposed Role/Mechanism | Reference |

|---|---|---|---|

| Hydroxide (OH⁻) | Negative | Acts as a base or participates in cross-linking. | arcnl.nljst.go.jp |

| Tosylate | Negative | Acts as a nucleophile after photoionization. | arcnl.nl |

| Tetrakis(pentafluorophenyl)borate (PFPB) | Positive (at low doses) | The bulky anion absorbs EUV radiation and its fragments modify the tin cage, increasing solubility. | arcnl.nlresearchgate.net |

| Tetrakis(p-tolyl)borate (TB) | Negative | Serves as a control to show that bulkiness alone does not induce positive-tone behavior; anion reactivity is key. | arcnl.nl |

A particularly advanced application of tin-oxo cage resists is their capacity for dual-tone development. This means that the same photoresist layer can produce either a positive or a negative image depending on the exposure conditions. jst.go.jp The compound (BuSn)12O14(OH)62 has demonstrated this property. jst.go.jpresearchgate.net

The mechanism for this switch is dose-dependent:

Low Exposure Dose: At low doses of EUV or electron beam radiation, followed by a post-exposure bake, the material can be developed to yield a positive-tone image. jst.go.jp This suggests a reaction pathway that increases the material's solubility in the developer.

High Exposure Dose: At higher doses, the dominant mechanism becomes the extensive cross-linking between tin-oxo cages, leading to widespread insolubilization and the formation of a standard negative-tone image. jst.go.jp

This dual-tone capability is highly valuable as it could enable the fabrication of more complex, multi-level nanostructures using a single photoresist layer, simplifying the manufacturing process and potentially improving the sensitivity and efficiency of the resist. jst.go.jp

Integration as Nanobuilding Blocks in Hybrid Organic-Inorganic Materials

Beyond lithography, the well-defined, sub-nanometer structure of Stannane,hydroxyoctyloxo- makes it an ideal nanobuilding block for creating sophisticated hybrid organic-inorganic materials. rsc.org These materials combine the durability and functionality of the inorganic tin-oxo core with the processability and versatility of organic components, leading to synergistic properties. nih.govmdpi.com

The creation of functional hybrid materials from tin-oxo cage nanobuilding blocks relies on controlled assembly strategies. The inherent chemical functionalities of the cages—the organic ligands attached to the tin atoms and the hydroxide groups—provide handles for directing their organization.

Key assembly strategies include:

Covalent Bonding: The organic ligands on the cage can be synthesized with reactive groups (e.g., acrylates, vinyls) that can be polymerized to form a cross-linked network, embedding the tin-oxo cages within a robust polymer matrix.

Sol-Gel Process: The hydroxyl (-OH) groups on the tin-oxo cage can participate in condensation reactions with other precursors, such as organoalkoxysilanes, to form an integrated, covalently bonded organic-inorganic network. mdpi.comnih.gov

Supramolecular Assembly: Non-covalent interactions like hydrogen bonding or coordination chemistry can be used to direct the assembly of the cages. For instance, bifunctional organic linkers could bridge multiple cages, creating ordered arrays or porous frameworks. This approach is analogous to the formation of metal-organic frameworks (MOFs).

The performance of a hybrid material is critically dependent on the nature of the interface between its organic and inorganic components. nih.gov In materials constructed from Stannane,hydroxyoctyloxo- nanobuilding blocks, this interface is defined at the molecular level.

The organic ligands attached to the tin-oxo core form a natural, covalently bonded interface. This seamless transition from the inorganic core to the surrounding organic matrix ensures strong adhesion and efficient stress transfer between the two phases, which is often a challenge in conventional composite materials. By chemically modifying these ligands, the properties of the interface can be precisely tuned. For example, changing the length or functionality of the organic chains can control the compatibility of the nanobuilding block with a polymer matrix, influencing properties such as miscibility, thermal stability, and mechanical strength. This molecular-level control over the interface is a key advantage of using well-defined nanobuilding blocks like tin-oxo cages for creating advanced hybrid materials.

Catalytic Roles of Stannane,hydroxyoctyloxo and Organotin Oxo Hydroxo Catalysts

Polymerization Catalysis

Organotin compounds are highly effective catalysts for the synthesis of a variety of polymers, including polyesters and polycarbonates. gelest.commdpi.com Their catalytic activity is often attributed to the ability of the tin atom to coordinate with and activate monomer molecules, facilitating chain propagation.

Stannane, hydroxyoctyloxo-, and similar organotin catalysts are particularly well-known for their efficiency in the ring-opening polymerization (ROP) of cyclic esters like lactones and lactides. researchgate.net Stannous octoate (tin(II) 2-ethylhexanoate), a closely related and extensively studied compound, is a benchmark catalyst for the ROP of ε-caprolactone and lactide to produce biodegradable polyesters such as polycaprolactone (B3415563) (PCL) and polylactide (PLA). researchgate.netnih.govnih.govresearchgate.net These reactions typically proceed via a coordination-insertion mechanism. nih.govnih.gov

The polymerization process is initiated by the formation of a tin alkoxide species, which then attacks the carbonyl group of the cyclic ester, leading to the cleavage of the acyl-oxygen bond and the opening of the ring. nih.gov The propagation continues by the successive insertion of monomer molecules into the tin-alkoxide bond. This method allows for the synthesis of high molecular weight polymers with controlled properties. researchgate.netnih.gov

The effectiveness of the catalyst can be influenced by reaction conditions such as temperature and catalyst concentration. For instance, in the bulk polymerization of ε-caprolactone using a stannous octoate/n-hexanol system, high molecular weight PCL was obtained at 160°C with a low catalyst concentration. nih.gov

While less common than for lactones, organotin catalysts can also play a role in the ROP of cyclic ethers. The mechanism often involves the activation of the ether oxygen by the Lewis acidic tin center, making the ring more susceptible to nucleophilic attack and subsequent polymerization. osaka-u.ac.jpresearchgate.net

Table 1: Ring-Opening Polymerization of ε-Caprolactone (ε-CL) initiated by Sn(Oct)₂/n-HexOH

| Catalyst Conc. (mol%) | Temperature (°C) | % Yield | Number Average Molecular Weight (Mn, g/mol ) |

|---|---|---|---|

| 0.1 | 140 | 78 | 7.8 x 10⁴ |

| 0.1 | 160 | 89 | 9.0 x 10⁴ |

| 0.1 | 180 | 82 | 8.1 x 10⁴ |

Data derived from studies on stannous octoate, a representative organotin catalyst. nih.gov

The copolymerization of carbon dioxide (CO₂) and epoxides is a significant area of green chemistry, offering a route to produce polycarbonates from a renewable C1 building block. nih.govscienceopen.com Various metal-based catalysts have been developed for this reaction, and while zinc and cobalt complexes are prominent, the principles of Lewis acid catalysis are applicable to organotin systems as well. nih.govfrontiersin.orgnih.gov

In this process, the catalyst activates the epoxide for ring-opening and facilitates the insertion of CO₂ to form a carbonate linkage. scienceopen.com The reaction can lead to either polycarbonates or cyclic carbonates, and the selectivity is highly dependent on the catalyst and reaction conditions. scienceopen.comresearchgate.net The goal is typically to favor the formation of the alternating copolymer over the cyclic byproduct. nih.gov The catalytic cycle generally involves the coordination of the epoxide to the metal center, followed by nucleophilic attack by a growing polymer chain, ring-opening, and subsequent reaction with CO₂. scienceopen.com

Organotin compounds can also be used in the free-radical copolymerization of organotin-containing monomers with conventional monomers like styrene (B11656) and methyl methacrylate (B99206) to create polymers with specific properties. researchgate.netsemanticscholar.org

The design of the organotin catalyst is crucial for its activity and selectivity in polymerization. purdue.edu The structure-activity relationship depends on several factors, including the nature of the organic groups and the anionic ligands attached to the tin atom. purdue.edursc.orgnih.gov

For instance, the steric and electronic properties of the ligands can influence the Lewis acidity of the tin center, its coordination geometry, and the stability of the active species. purdue.edu In many organotin compounds used for catalysis, the tin atom can expand its coordination number beyond four, which is a key feature in the proposed catalytic mechanisms involving substrate coordination. gelest.comrsc.org The reactivity of organotin compounds is dependent on the stability of the carbon-tin bond and the lability of the anionic group. gelest.com

For catalysts like Stannane, hydroxyoctyloxo-, the presence of both a hydroxyl and an octyloxo group can influence its solubility, aggregation state, and its interaction with co-initiators like alcohols. The design of novel organotin complexes with specific ligand frameworks is an active area of research to develop more efficient and selective catalysts for various applications, including polymerization. mdpi.comnih.gov

Mechanistic Studies of Organotin-Mediated Catalysis

Understanding the mechanism of catalysis is essential for optimizing reaction conditions and designing better catalysts. For organotin-mediated polymerizations, significant research has been dedicated to elucidating the nature of the active species and the kinetics of the reaction.

In the ring-opening polymerization of cyclic esters catalyzed by compounds like stannous octoate, it is widely accepted that the nominal catalyst is a precatalyst. The true initiating species is a stannous alkoxide, which is formed in situ through the reaction of the stannous carboxylate with a protic source, typically an alcohol (ROH) that is either added as a co-initiator or present as an impurity. nih.govacs.orgresearchgate.net

The reaction involves an exchange between the octoate ligand and the alcohol, forming a tin(II) alkoxide (Sn(OR)₂) and releasing 2-ethylhexanoic acid. acs.org This tin alkoxide is the active species that initiates the polymerization by attacking the monomer. nih.govresearchgate.net This mechanism is supported by kinetic studies and analysis of the resulting polymer end groups. acs.org The formation of these active species can also be achieved by reacting anhydrous tin(II) chloride with alcohols. google.com

Proposed Formation of Active Tin Alkoxide Species: Sn(Oct)₂ + 2 R'OH ⇌ Sn(OR')₂ + 2 OctH Where Sn(Oct)₂ is stannous octoate, R'OH is an alcohol, Sn(OR')₂ is the active stannous alkoxide, and OctH is 2-ethylhexanoic acid. acs.org

Kinetic studies of organotin-catalyzed polymerizations provide insights into the reaction mechanism and the factors influencing the polymerization rate. For the ROP of ε-caprolactone initiated by stannous octoate, the polymerization rate has been shown to depend on the concentrations of the monomer, the initiator (alcohol), and the catalyst. acs.org

Non-isothermal differential scanning calorimetry (DSC) has been used to study the kinetics of ε-caprolactone ROP. nih.govnih.gov Such studies allow for the determination of kinetic parameters like the activation energy (Ea) and the frequency factor (A). The activation energy provides a measure of the energy barrier for the polymerization reaction. For the ROP of ε-caprolactone with a Sn(Oct)₂/n-HexOH system, the activation energy was found to be in the range of 64.9–80.4 kJ/mol, depending on the analytical method used. nih.govnih.gov The polymerization rate was observed to increase with increasing initiator concentration. nih.gov These kinetic analyses are crucial for controlling the polymerization process and achieving polymers with desired molecular weights and distributions. mdpi.com

Table 2: Kinetic Parameters for ROP of ε-Caprolactone with Sn(Oct)₂/n-HexOH

| Initiator Conc. (mol%) | Average Activation Energy (Ea, kJ/mol) - Friedman Method | Average Activation Energy (Ea, kJ/mol) - KAS Method | Frequency Factor (A, min⁻¹) |

|---|---|---|---|

| 1.0 | 64.9 | 64.9 | 7.3 x 10⁷ |

| 1.5 | 67.5 | 73.0 | 2.8 x 10⁶ |

| 2.0 | 70.5 | 80.4 | 1.2 x 10⁶ |

Data derived from kinetic studies of ε-caprolactone polymerization. nih.gov

Biological Activities and Mechanistic Investigations of Organotin Hydroxyoctyloxo Compounds

Structure-Activity Relationships in Organotin(IV) Complexes

The biological activity of organotin(IV) compounds is intricately linked to their molecular structure. lgu.edu.pk Key determinants of their bioactivity include the nature and number of organic substituents attached to the tin atom and the characteristics of the coordinating ligands. lgu.edu.pksysrevpharm.org

The organic groups (R groups) bonded to the central tin atom play a crucial role in determining the biological efficacy of organotin compounds. nih.gov The general trend for cytotoxic effects of organotin(IV) derivatives is RSn³⁺ < R₂Sn²⁺ < R₃Sn⁺, with triorganotin(IV) compounds typically exhibiting the highest activity. nih.gov The nature of these organic substituents, whether they are alkyl or aryl groups, also significantly influences their biological properties. researchgate.net For instance, compounds containing aryl groups are often found to be less toxic than those with alkyl groups. researchgate.net The length of the alkyl chain is another critical factor; longer alkyl chains tend to decrease the toxicity of the compound. researchgate.net

The lipophilicity of the organic substituents also modulates the biological activity by affecting the compound's ability to traverse cellular membranes. This property is essential for the compound to reach its intracellular targets.

For example, the introduction of dithiocarbamate (B8719985) ligands has been shown to enhance the biological activity of organotin(IV) compounds. mdpi.com Schiff bases are another class of privileged ligands due to their synthetic versatility and ability to form stable complexes with novel structural features. sphinxsai.com The nature of the donor atoms in the ligand (e.g., O, N, S) also plays a significant role in the biological potential of the complex. nih.gov The stability of the ligand-tin bonds, such as Sn-N, Sn-S, and Sn-O, and their rate of hydrolysis are important characteristics for antitumor activity. sysrevpharm.org

Investigations into Enzyme Inhibition Mechanisms (e.g., Lipoxygenase, Thioredoxin Reductase)

Organotin compounds are known to inhibit various enzymes, and this inhibition is a key aspect of their biological activity. While specific studies on "Stannane, hydroxyoctyloxo-" and its direct inhibition of lipoxygenase and thioredoxin reductase are not extensively detailed in the provided search results, the general mechanisms of enzyme inhibition by organotin compounds provide valuable insights.

Lipoxygenase Inhibition: Lipoxygenases are enzymes involved in the inflammatory process. nih.gov The ability of certain compounds to inhibit these enzymes makes them potential anti-inflammatory agents. Structure-activity relationship studies on various compounds have identified key structural features necessary for the inhibition of 15-lipoxygenase. nih.gov

Thioredoxin Reductase Inhibition: The thioredoxin system, which includes thioredoxin reductase (TrxR), is a crucial antioxidant system in cells. mdpi.com Inhibition of TrxR can lead to increased oxidative stress and induce apoptosis in cancer cells. mdpi.com Auranofin, a gold-containing compound, is a known inhibitor of thioredoxin reductase. mdpi.comnih.gov The inhibition of TrxR is recognized as a primary mechanism of its cytotoxic effects. mdpi.com Organotin compounds, with their ability to interact with sulfhydryl groups in enzymes, are also potential inhibitors of this critical enzyme system.

Five-coordinated organotin(IV) carboxylates have demonstrated strong enzyme inhibition activity compared to their six-coordinated counterparts, highlighting the importance of the compound's geometry. sysrevpharm.org

Cellular and Molecular Mechanistic Studies (e.g., Apoptosis Induction)

A significant body of research has focused on the ability of organotin(IV) compounds to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This is a desirable characteristic for potential anticancer agents as it eliminates malignant cells without causing a significant inflammatory response. ukm.my

Organotin compounds can trigger apoptosis through the mitochondrial intrinsic pathway. nih.gov This can involve blocking mitochondrial ATP synthesis and increasing oxidative stress by promoting the production of reactive oxygen species (ROS). researchgate.net Studies have shown that organotin compounds can induce apoptosis in various cell lines, including T-lymphoblastic leukemia cells (Jurkat E6.1) and human erythroleukaemia cells (K562). nih.govukm.my

The induction of apoptosis is often accompanied by characteristic morphological changes, such as cell shrinkage and the formation of apoptotic bodies. ukm.my Furthermore, organotin compounds have been observed to cause cell cycle arrest at different phases, which is another mechanism contributing to their antiproliferative effects. nih.govnih.gov For example, some organotin(IV) dithiocarbamate compounds have been shown to induce cell cycle arrest in Jurkat E6.1 cells. nih.gov

DNA Interaction Studies of Organotin Derivatives

The interaction of organotin(IV) compounds with DNA is a critical area of investigation, as DNA is a primary target for many cytotoxic drugs. nih.govresearchgate.net These interactions can lead to the inhibition of DNA replication or transcription, ultimately affecting gene expression. researchgate.net

Organotin compounds can interact with DNA through several modes:

Intercalation: The planar part of the molecule inserts between the base pairs of the DNA double helix. researchgate.net

Groove Binding: The compound fits into the major or minor grooves of the DNA. researchgate.net

Electrostatic Interaction: The positively charged tin center interacts with the negatively charged phosphate (B84403) backbone of DNA. researchgate.net

The ability of an organotin(IV) compound to bind to DNA is influenced by several factors, including the coordination number of the tin atom, the nature of the organic groups attached to it, and the properties of the coordinated ligands. researchgate.net Spectroscopic techniques, such as UV-visible spectroscopy, and viscosity measurements are commonly used to study these interactions. nih.govmdpi.com Studies have shown that various organotin(IV) derivatives strongly interact with DNA, with the binding energy being dependent on the steric hindrance of the compound. nih.gov For instance, certain organotin(IV) derivatives of meso-tetra-(4-sulfonatophenyl)porphine have been shown to interact with DNA primarily through an external binding mode and can cause noticeable alterations in DNA conformation. nih.gov

Theoretical and Computational Chemistry Studies on Stannane,hydroxyoctyloxo

Quantum Chemical Calculations (e.g., Ab initio Photodynamics)

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of organotin compounds. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine molecular geometries, bond energies, and electronic properties.

Detailed research findings from computational studies on related organotin compounds reveal key structural parameters. For instance, DFT calculations on di-tert-butyltin(IV)-hydroxide-iodide show a dimeric structure with a rhombic {Sn-O}₂ core. The Sn-O bond lengths in such structures are typically around 2.06 Å for axial and 2.12 Å for equatorial positions. iucr.org The C-Sn-C bond angles in diorganotin compounds are influenced by the coordination number of the tin atom, with calculated values around 138-144° for five-coordinate tin centers. nih.gov

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) indicates the chemical stability of a compound. For many organotin complexes, this gap is found to be in the range of 3-5 eV, suggesting a moderate level of reactivity. nih.govnih.gov Ab initio studies on the Sn-O bond formation indicate a significant ionic character, which influences the reactivity of these compounds. uhmreactiondynamics.orgrsc.org

Table 1: Representative Calculated Structural Parameters for Organotin Hydroxides and Oxides

| Parameter | Typical Calculated Value | Method | Reference Compound |

|---|---|---|---|

| Sn-O Bond Length (axial) | 2.06 Å | DFT | di-tert-butyltin(IV)-hydroxide-iodide |

| Sn-O Bond Length (equatorial) | 2.12 Å | DFT | di-tert-butyltin(IV)-hydroxide-iodide |

| C-Sn-C Bond Angle | 138-144° | DFT | Diorganotin(IV) derivatives |

Note: Data is inferred from studies on structurally similar organotin compounds.

Molecular Modeling and Simulation of Organotin Oxo-Hydroxo Structures

Molecular modeling and simulation techniques, including molecular dynamics (MD), are powerful tools for investigating the dynamic behavior and intermolecular interactions of complex organotin structures. These methods are particularly useful for understanding the formation and stability of organotin oxo-hydroxo clusters.

Simulations of organotin compounds in aqueous environments have been used to study their hydrolysis and condensation reactions, which are critical for the formation of oxo-hydroxo structures. researchgate.netacs.orgnih.gov These studies often employ force fields like AMBER, CHARMM, or GROMOS, which are parameterized to accurately model the interactions between atoms. nih.gov

Molecular dynamics simulations have been applied to understand the binding of organotins to biological macromolecules, such as enzymes. For instance, simulations have elucidated the binding modes of organotins to aromatase, revealing that van der Waals interactions are the primary driving force for binding. nih.gov Such studies provide a microscopic view of the interactions that are difficult to obtain through experimental methods alone.

The aggregation and self-assembly of organotin compounds into larger clusters are also explored through molecular modeling. These models can predict the most stable conformations and the nature of the non-covalent interactions that hold these clusters together. For butyltin oxide hydroxide (B78521) (BuSnOOH), which serves as a model for organotin photoresists, computational studies have helped to elucidate the mechanisms of its thermal and radiation-induced chemistry. rutgers.edu

Table 2: Key Aspects of Molecular Modeling and Simulation of Organotin Compounds

| Aspect | Focus of Study | Key Findings |

|---|---|---|

| Hydrolysis and Condensation | Formation of oxo-hydroxo clusters | Elucidation of reaction pathways and intermediate structures. |

| Biological Interactions | Binding to enzymes and DNA | Identification of binding modes and driving forces (e.g., van der Waals interactions). |

| Cluster Formation | Self-assembly of organotin molecules | Prediction of stable cluster geometries and intermolecular forces. |

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving organotin compounds. By calculating the energies of reactants, transition states, and products, researchers can map out the most favorable reaction pathways.

DFT calculations have been extensively used to study the hydrolysis of organotin chlorides, a key step in the formation of compounds like Stannane, hydroxyoctyloxo-. These studies have shown that the hydrolysis of monomeric organotin species can have a high energetic barrier, suggesting that dimerization or oligomerization may precede or facilitate hydrolysis. researchgate.netnih.gov The formation of a four-membered Sn₂O₂ ring structure is often identified as a key stabilizing feature in these reactions. nih.gov

The catalytic activity of organotin compounds has also been a subject of computational investigation. For example, the mechanism of urethane (B1682113) formation catalyzed by organotin compounds is believed to involve the coordination of an isocyanate to the tin center, followed by the transfer of an alkoxide group. lupinepublishers.com Computational studies help to differentiate between proposed mechanisms by comparing the activation energies of the various steps.

Furthermore, the reactivity of organotin compounds in various organic reactions, such as their role as PVC stabilizers, is explored through computational models. These studies can predict the lability of different groups attached to the tin atom and the susceptibility of the C-Sn bond to cleavage under different conditions. gelest.com

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. For organotin compounds, QSAR studies have been particularly important in predicting their toxicity. figshare.comnih.govnih.govlibretexts.org

The toxicity of organotin compounds is highly dependent on the number and nature of the organic substituents. QSAR models for organotin toxicity often use molecular descriptors that quantify various aspects of the molecular structure, such as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These include properties like the HOMO-LUMO gap and partial atomic charges, which relate to the molecule's reactivity. ucsb.edu

Hydrophobicity descriptors: The octanol-water partition coefficient (logP) is a common descriptor that correlates with the ability of a compound to cross biological membranes. epa.gov

A typical QSAR model for the toxicity of organotin compounds might take the form of a linear equation:

Toxicity = a * (Descriptor 1) + b * (Descriptor 2) + c

where 'a', 'b', and 'c' are constants determined from a training set of compounds with known toxicities. epa.gov Studies have shown that the antimicrobial activity of some organotin complexes is governed by the total energy of the molecule and topological descriptors. figshare.com

QSPR models are used to predict physicochemical properties such as boiling point, solubility, and vapor pressure. nih.gov For organotin compounds, QSPR can be used to estimate properties that are difficult to measure experimentally, aiding in the design of new compounds with desired characteristics.

Table 3: Common Descriptors Used in QSAR/QSPR Studies of Organotin Compounds

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Topological | Wiener index, Balaban index | Describes molecular size and branching. |

| Electronic | HOMO/LUMO energies, Dipole moment | Relates to chemical reactivity and polarity. |

| Physicochemical | LogP, Molar refractivity | Correlates with bioavailability and transport properties. |

| Constitutional | Molecular weight, Number of specific atoms | Basic molecular properties. |

Q & A

Q. What are the established synthetic pathways for producing stannane,hydroxyoctyloxo-, and what analytical methods validate its purity and structure?

- Methodological Answer : Synthesis typically involves organotin precursor reactions with hydroxyoctyloxy ligands under controlled conditions. Key steps include refluxing in anhydrous solvents (e.g., toluene) with catalysts like triethylamine to prevent hydrolysis. Structural validation requires:

-

Nuclear Magnetic Resonance (NMR) : and NMR to confirm ligand coordination and tin bonding environments .

-

Fourier-Transform Infrared Spectroscopy (FTIR) : To identify Sn-O and Sn-C vibrational modes .

-

Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (CHOSn, MW: 272.94 g/mol) .

-

Elemental Analysis : To confirm stoichiometric ratios of C, H, and Sn.

Table 1 : Key Characterization Data for Stannane,hydroxyoctyloxo-

Property Value/Peak Range Technique Reference Molecular Formula CHOSn MS NMR δ -200 to -300 ppm NMR Sn-O Stretching 500–600 cm FTIR

Q. What safety protocols are critical when handling stannane,hydroxyoctyloxo- in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS hazard codes: H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H335) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of stannane,hydroxyoctyloxo- while minimizing byproduct formation?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst concentration). For example, lower temperatures (0–5°C) may reduce tin aggregation .

- Kinetic Monitoring : Employ in-situ FTIR or Raman spectroscopy to track ligand substitution kinetics .

- Byproduct Analysis : GC-MS or HPLC to identify and quantify side products (e.g., tin oxides) .

Q. What mechanisms explain the thermal instability of stannane,hydroxyoctyloxo- under ambient conditions, and how can stability be improved?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify decomposition onset temperatures (typically 80–120°C for organotins) .

- Stabilization Strategies : Add antioxidants (e.g., BHT) or encapsulate in inert matrices (e.g., silica gels) to slow oxidation .

- Computational Modeling : Density Functional Theory (DFT) to predict bond dissociation energies of Sn-O and Sn-C bonds .

Q. How do contradictory data in literature regarding the reactivity of stannane,hydroxyoctyloxo- with halides arise, and how can they be resolved?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., anhydrous vs. hydrated solvents) .

- Isotopic Labeling : Use deuterated ligands or -enriched compounds to trace reaction pathways via NMR .

- Systematic Review : Meta-analysis of existing studies to identify confounding variables (e.g., trace moisture, light exposure) .

Q. What novel applications of stannane,hydroxyoctyloxo- are emerging in materials science, and what experimental frameworks validate these uses?

- Methodological Answer :

- Catalysis : Test efficacy in cross-coupling reactions (e.g., Stille coupling) using model substrates like aryl halides .

- Polymer Additives : Evaluate thermal stabilization effects in PVC via torque rheometry and accelerated aging tests .

- Surface Modification : Use X-ray Photoelectron Spectroscopy (XPS) to analyze tin adhesion on metal oxides .

Methodological Best Practices

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure research questions address knowledge gaps .

- Data Interpretation : Apply error analysis (e.g., standard deviation, confidence intervals) to address uncertainties in spectroscopic or synthetic data .

- Literature Integration : Use tools like Web of Science to map existing studies and avoid redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.